molecular formula C7H3F5 B053430 3,4-Difluorobenzotrifluoride CAS No. 32137-19-2

3,4-Difluorobenzotrifluoride

Cat. No.: B053430
CAS No.: 32137-19-2
M. Wt: 182.09 g/mol
InChI Key: MVCGQTYWLZSKSB-UHFFFAOYSA-N
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Description

3,4-Difluorobenzotrifluoride is an organic compound with the molecular formula C7H3F5. It is a colorless, odorless liquid that is used in various scientific research fields due to its unique properties. This compound is particularly notable for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Safety and Hazards

3,4-Difluorobenzotrifluoride is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept cool, and kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzotrifluoride can be synthesized by contacting a 3,4-dihalobenzotrifluoride with an effective amount of potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at an elevated temperature under substantially anhydrous conditions . The reaction typically involves the following steps:

  • Treating 4-chloro-3-nitrobenzotrifluoride with KF.
  • Reducing the nitro group to an amine.
  • Diazotizing and preparing the fluoroborate salt.
  • Decomposing to the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of polar aprotic solvents and anhydrous conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3,4-Difluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluorine atoms enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

1,2-difluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCGQTYWLZSKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345229
Record name 3,4-Difluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32137-19-2
Record name 1,2-Difluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32137-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes to obtain 3,4-Difluorobenzotrifluoride?

A1: One established method involves the pyrolysis of 3-amino-4-fluorobenzotrifluoride via its diazonium tetrafluoroborate intermediate. [] This method highlights the use of readily available fluorinated building blocks in organic synthesis. Another approach utilizes this compound as a key precursor for synthesizing various derivatives, including 3,4-Difluorobenzoic acid. [] This highlights the versatility of this molecule as a starting material for more complex structures.

Q2: How does this compound participate in Diels-Alder reactions?

A3: While this compound itself may not be a direct participant in Diels-Alder reactions, its precursor, 1H,2H-Hexafluorocyclohexa-1,3-diene, exhibits reactivity in these cycloadditions. For example, reacting 1H,2H-Hexafluorocyclohexa-1,3-diene with 3,3,3-trifluoropropyne at high temperatures (200°C) yields 2-trifluoromethyl-4,5,7,7,8,8-hexafluorobicyclo[2,2,2]octa-2,5-diene. [] Interestingly, pyrolysis of this Diels-Alder adduct leads to the formation of this compound. [] This reaction sequence showcases the potential of using Diels-Alder reactions followed by strategic transformations to access specific fluorinated aromatic compounds like this compound.

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